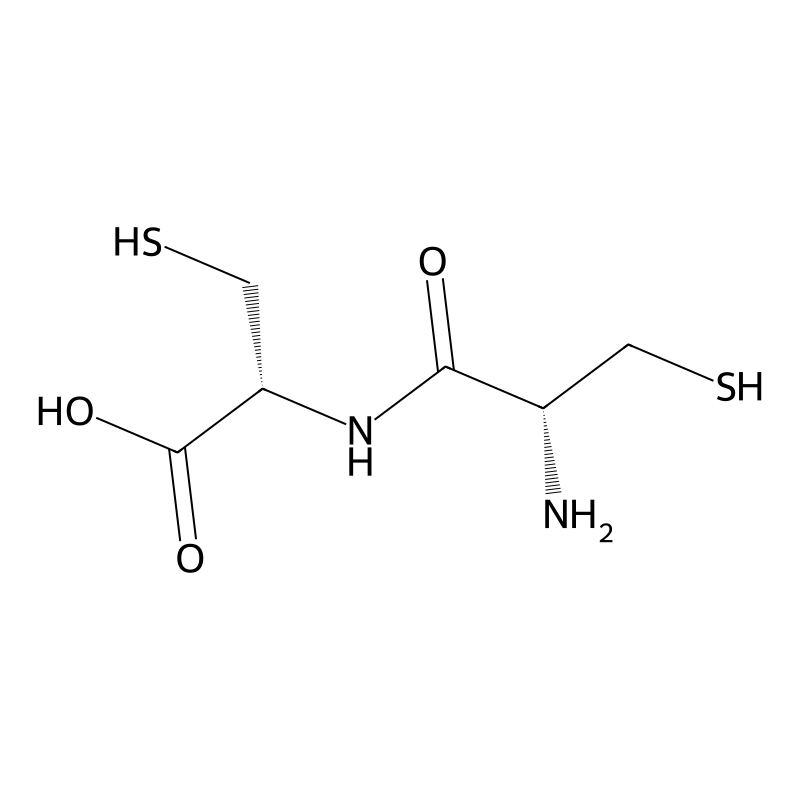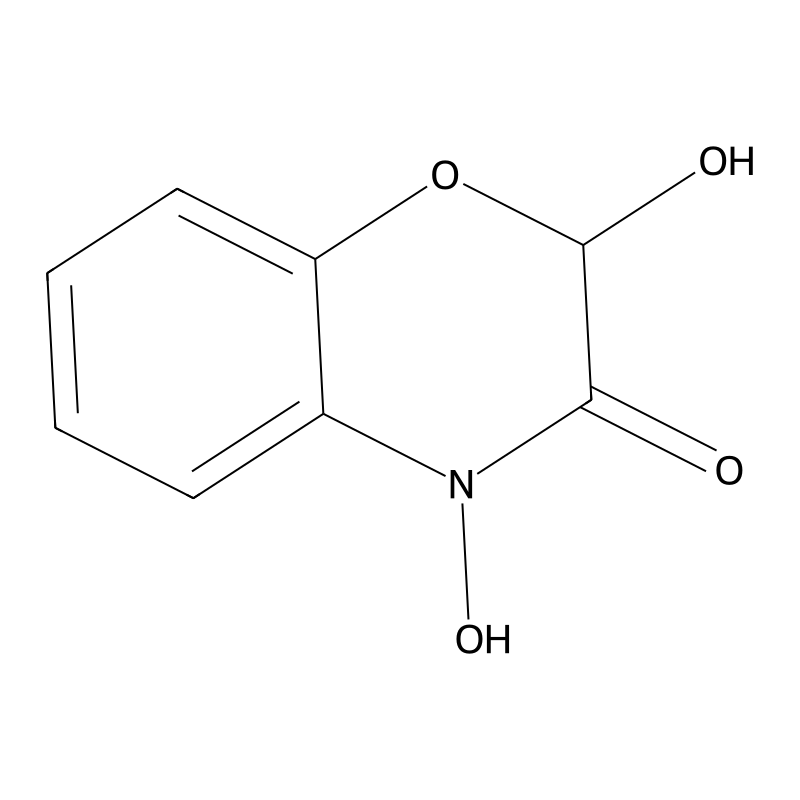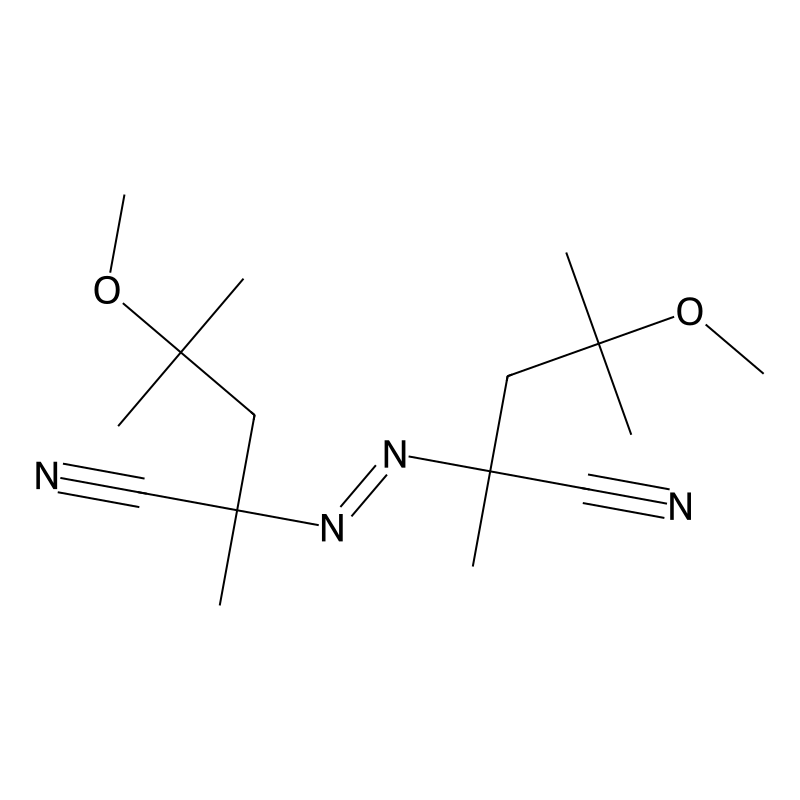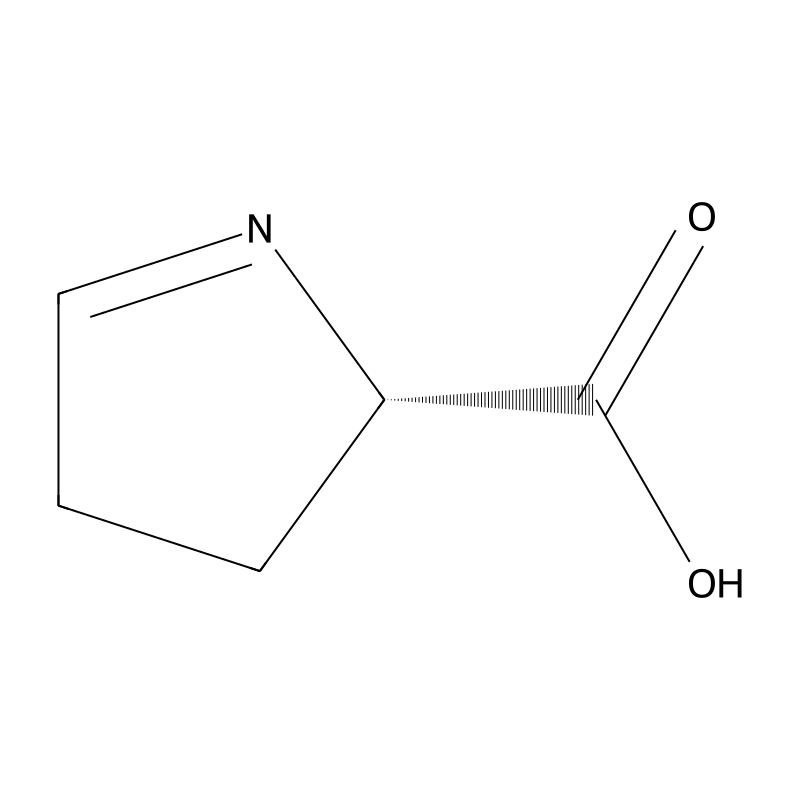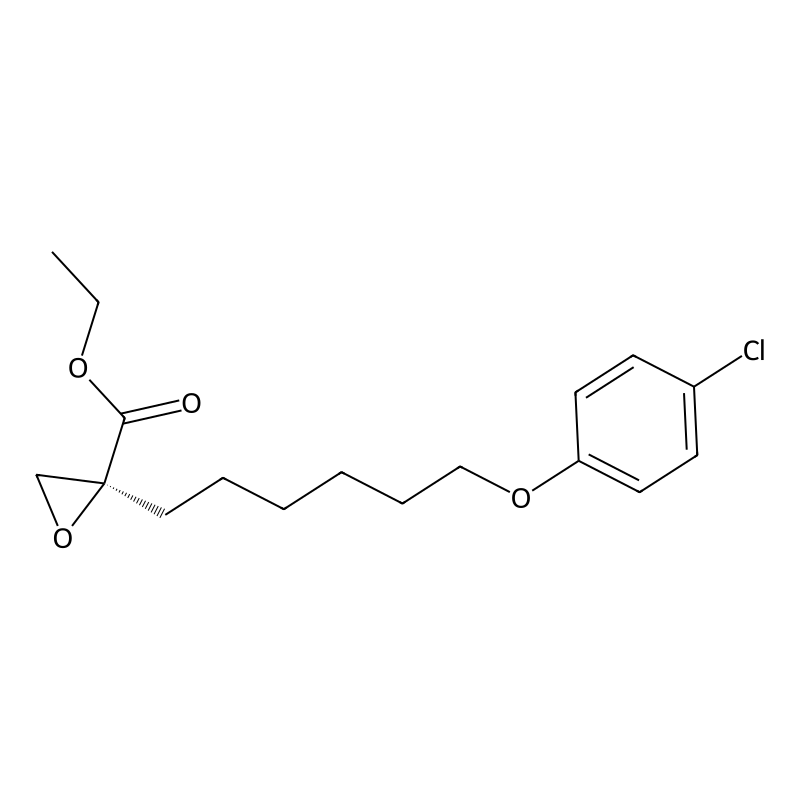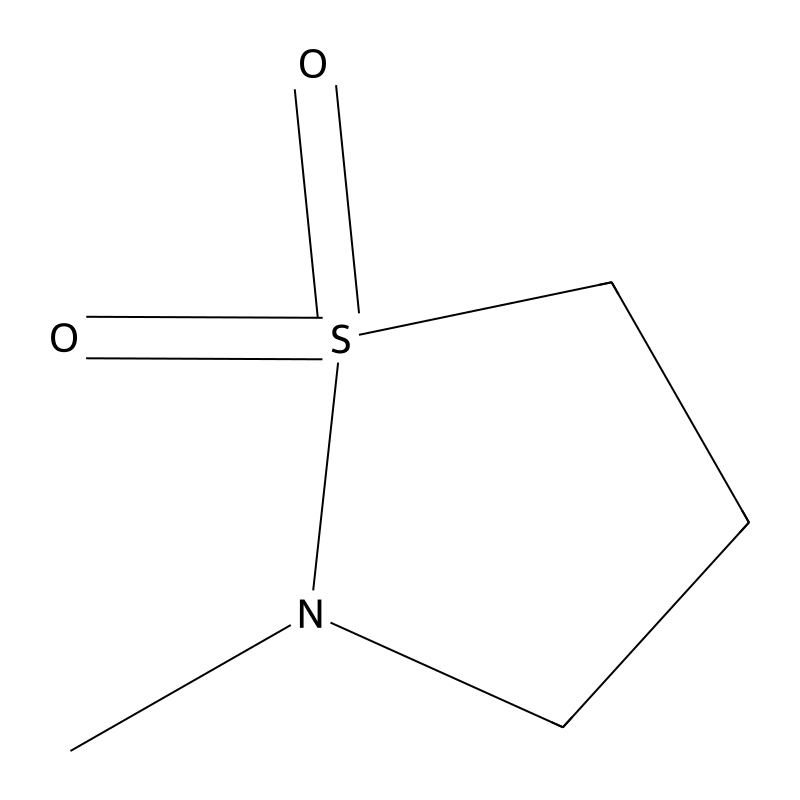(R)-Lactaldehyde
Catalog No.
S590048
CAS No.
3946-09-6
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
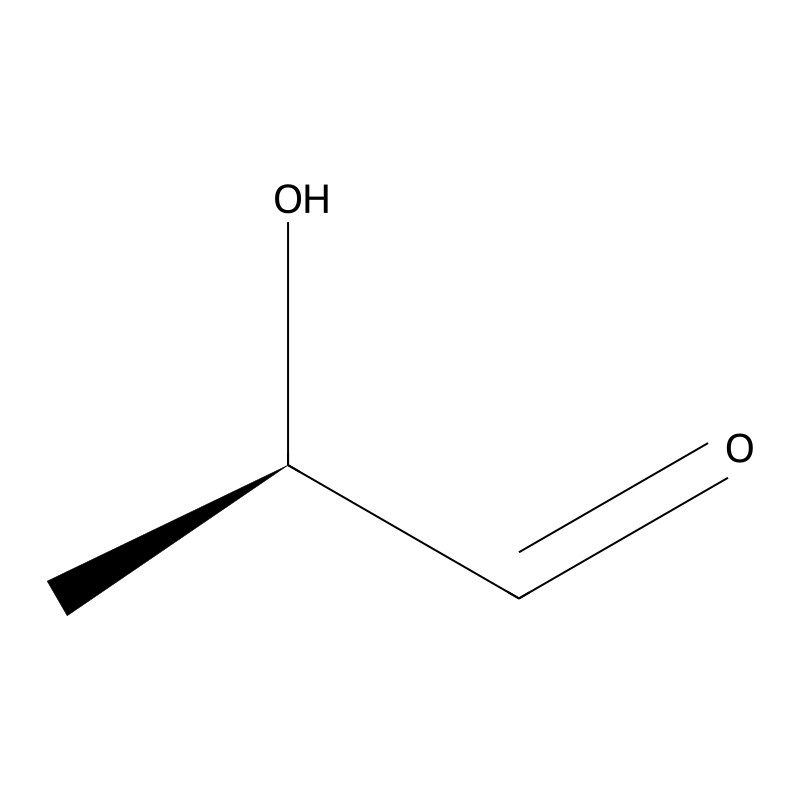
Content Navigation
CAS Number
3946-09-6
Product Name
(R)-Lactaldehyde
IUPAC Name
(2R)-2-hydroxypropanal
Molecular Formula
C3H6O2
Molecular Weight
74.08 g/mol
InChI
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m1/s1
InChI Key
BSABBBMNWQWLLU-GSVOUGTGSA-N
SMILES
CC(C=O)O
Canonical SMILES
CC(C=O)O
Isomeric SMILES
C[C@H](C=O)O
Description
D-Lactaldehyde belongs to the class of organic compounds known as alpha-hydroxyaldehydes. These are organic compounds containing an aldehyde substituted with a hydroxyl group on the adjacent carbon. D-Lactaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, D-lactaldehyde is primarily located in the cytoplasm and mitochondria. D-Lactaldehyde exists in all eukaryotes, ranging from yeast to humans. D-Lactaldehyde can be converted into pyruvaldehyde through the action of the enzyme glyoxylate reductase/hydroxypyruvate reductase. In humans, D-lactaldehyde is involved in the pyruvate metabolism pathway. D-Lactaldehyde is also involved in several metabolic disorders, some of which include pyruvate kinase deficiency, the leigh syndrome pathway, pyruvate dehydrogenase complex deficiency, and pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency).
(R)-lactaldehyde is the (R)-stereoisomer of lactaldehyde. It has a role as an Escherichia coli metabolite, a mouse metabolite and a human metabolite.
(R)-lactaldehyde is the (R)-stereoisomer of lactaldehyde. It has a role as an Escherichia coli metabolite, a mouse metabolite and a human metabolite.
Physical Description
Solid
XLogP3
-0.5
Other CAS
3946-09-6
Wikipedia
(R)-lactaldehyde
Dates
Modify: 2023-07-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds
